c-Met Kinase Biochemical Potency: 9 nM IC50 Against Recombinant Human c-Met Kinase Domain
This compound demonstrates a c-Met IC50 of 9 nM in a biochemical assay measuring inhibition of the GST-tagged human recombinant c-Met N-terminal domain expressed in Hi5 insect cells after 60 minutes by liquid scintillation counting [1]. For benchmarking context: the clinically evaluated c-Met inhibitors foretinib (XL880) and cabozantinib (XL184) exhibit c-Met IC50 values of 0.4 nM and 1.3 nM, respectively [2]. While this compound is less potent than these advanced clinical candidates, its 9 nM potency still falls within the 'Category A' bin defined in the source patent (IC50 <50 nM) [3], indicating suitability as a tool compound or lead for further optimization. No direct head-to-head comparison with a named analog is available.
| Evidence Dimension | c-Met kinase biochemical inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 9 nM |
| Comparator Or Baseline | Foretinib: IC50 = 0.4 nM (c-Met); Cabozantinib: IC50 = 1.3 nM (c-Met); Category A threshold: IC50 <50 nM |
| Quantified Difference | Target compound is ~22.5-fold less potent than foretinib and ~6.9-fold less potent than cabozantinib; remains within the <50 nM 'potent' category |
| Conditions | GST-tagged human recombinant c-Met N-terminal domain, Hi5 insect cell expression, 60 min incubation, liquid scintillation counting (BindingDB); comparator data from published literature (cell-free kinase assays, variable conditions) |
Why This Matters
The 9 nM IC50 confirms nanomolar c-Met engagement, validating this compound as a useful biochemical probe for c-Met-dependent signaling studies, though users requiring sub-nanomolar potency should consider foretinib or cabozantinib.
- [1] BindingDB. Affinity data for monomer 50317756: IC50 = 9 nM against GST-tagged human c-Met N-terminal domain (Hi5 insect cells, 60 min, liquid scintillation counting). View Source
- [2] Qian, F., et al. (2009). Inhibition of tumor cell growth, invasion, and metastasis by EXEL-2880 (XL880), a novel inhibitor of c-Met and VEGFR2. Cancer Research, 69(20), 8009–8016. Foretinib c-Met Ki reported; cabozantinib c-Met IC50 reported in: Yakes, F.M., et al. (2011). Molecular Cancer Therapeutics, 10(12), 2298–2308. View Source
- [3] Exelixis, Inc. C-Met modulators and method of use. US Patent 8,497,284 B2. Table 3: Category A = IC50 <50 nM. View Source
